molecular formula C33H45N7O3 B12569750 2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl- CAS No. 345349-93-1

2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-

Cat. No.: B12569750
CAS No.: 345349-93-1
M. Wt: 587.8 g/mol
InChI Key: KEBQYSTVUCVPSC-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- is a complex organic compound that belongs to the class of pyridinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine in the presence of heterocyclic amine or carboxylic acid precursors . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity and therapeutic potential. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(pyrazine-2-carboxamido)pyridine: Similar structure with pyrazine rings instead of pyridine.

    2,6-Bis(pyridine-2-carboxamido)pyridine: Similar structure with additional pyridine rings.

Uniqueness

Its ability to form stable coordination complexes with metals sets it apart from other similar compounds .

Properties

CAS No.

345349-93-1

Molecular Formula

C33H45N7O3

Molecular Weight

587.8 g/mol

IUPAC Name

6-[[bis[[6-(diethylcarbamoyl)pyridin-2-yl]methyl]amino]methyl]-N,N-diethylpyridine-2-carboxamide

InChI

InChI=1S/C33H45N7O3/c1-7-38(8-2)31(41)28-19-13-16-25(34-28)22-37(23-26-17-14-20-29(35-26)32(42)39(9-3)10-4)24-27-18-15-21-30(36-27)33(43)40(11-5)12-6/h13-21H,7-12,22-24H2,1-6H3

InChI Key

KEBQYSTVUCVPSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=N1)CN(CC2=NC(=CC=C2)C(=O)N(CC)CC)CC3=NC(=CC=C3)C(=O)N(CC)CC

Origin of Product

United States

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